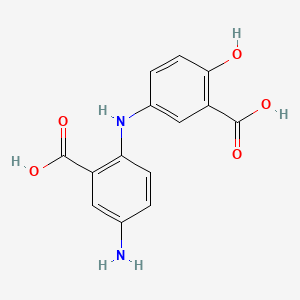

5-Amino-2-((3-carboxy-4-hydroxyphenyl)amino)benzoic acid

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic organic chemistry naming conventions, designating it as 5-amino-2-(3-carboxy-4-hydroxyanilino)benzoic acid. This systematic name reflects the complex substitution pattern on the benzoic acid backbone, indicating the presence of an amino group at the 5-position and an anilino substituent at the 2-position of the primary benzoic acid ring. The anilino portion itself contains both carboxy and hydroxy functionalities, creating a multi-functional molecular architecture that contributes to the compound's unique chemical properties.

The compound is registered under the Chemical Abstracts Service number 1797983-23-3, providing a unique identifier for database searches and regulatory documentation. The FDA Unique Ingredient Identifier code GY54CYJ2M4 serves as an additional regulatory reference point for pharmaceutical applications. Multiple synonymous names exist in the literature, including 2-Hydroxy-5-Amino-N-(2-carboxy-4-aminophenyl)benzoic Acid and N-(2-Carboxy-4-aminophenyl)-5-aminosalicylic acid, reflecting different approaches to describing the same molecular structure.

The compound's classification as Mesalazine Impurity S indicates its role as a pharmaceutical impurity in mesalamine formulations, requiring precise identification and quantification during drug manufacturing processes. This designation emphasizes the importance of accurate structural characterization for quality control and regulatory compliance in pharmaceutical production.

Propriétés

IUPAC Name |

5-amino-2-(3-carboxy-4-hydroxyanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O5/c15-7-1-3-11(9(5-7)13(18)19)16-8-2-4-12(17)10(6-8)14(20)21/h1-6,16-17H,15H2,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKYNYBONZATNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)O)NC2=CC(=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1797983-23-3 | |

| Record name | 2-Hydroxy-5-((2-carboxy-4-aminophenyl)amino)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797983233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HYDROXY-5-((2-CARBOXY-4-AMINOPHENYL)AMINO)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GY54CYJ2M4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The Kolbe-Schmitt reaction carboxylates phenolic substrates using carbon dioxide under high pressure and temperature. For this compound, p-aminophenol serves as the starting material. Key parameters include:

-

Catalytic System : Sodium chloride (NaCl) or potassium chloride (KCl) as carriers, combined with solid alkali catalysts like sodium carbonate (Na₂CO₃) or sodium methylate (NaOCH₃).

The reaction forms 2-hydroxy-5-aminobenzoate intermediates, which undergo subsequent functionalization.

Catalytic Carrier and Alkali Ratios

Catalytic carriers enhance reaction efficiency by stabilizing intermediates. Molar ratios of p-aminophenol to carrier range from 1:1 to 1:15, with 1:1–1:5 being optimal. Solid alkali catalysts are added at a 1:1–1:8 molar ratio relative to p-aminophenol, ensuring proper deprotonation and carboxylation.

Post-Reaction Processing and Reduction

Reductive Stabilization

Post-carboxylation, the intermediate is treated with reducing agents to prevent oxidation of the amine group. Sodium hydrosulfite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) are preferred, achieving >99% purity after recrystallization. The reduction step occurs in aqueous solution at 50°C for 1–2 hours.

Acid Precipitation and Purification

The reduced product is acidified to pH 1.0–6.0 using hydrochloric acid (HCl), precipitating the target compound. Filtration and water washing yield a crude product, which is further purified via slurrying in water or ethanol.

Table 1: Example Synthesis from Patent CN103880694A

| Parameter | Value |

|---|---|

| p-Aminophenol | 16 g |

| Sodium Sulfate (Na₂SO₄) | 312 g |

| Sodium Methylate | 8 g |

| CO₂ Pressure | 1.8 MPa |

| Reaction Temperature | 200°C |

| Reduction Agent | Sodium Hydrosulfite (200 mL) |

| Final Yield | 87% |

| Purity | 99.6% |

Alternative Nitration-Reduction Pathway

A secondary method, adapted from WO2016075703A2, involves nitrating a protected phenol derivative followed by reduction. Although developed for structurally related compounds, this approach highlights transferable techniques:

-

Nitration : Protected p-aminophenol derivatives are nitrated using nitric acid (HNO₃) or sodium nitrate (NaNO₃) in sulfuric acid (H₂SO₄).

-

Deprotection and Reduction : The nitro group is reduced to an amine using iron/HCl or sodium hydrosulfite, analogous to the primary method.

This pathway is less efficient for the target compound due to additional protection/deprotection steps but offers flexibility in functional group tolerance.

Critical Analysis of Methodologies

Analyse Des Réactions Chimiques

Types of Reactions

5-Amino-2-((3-carboxy-4-hydroxyphenyl)amino)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are used.

Substitution: Electrophiles like acyl chlorides or sulfonyl chlorides can be used in substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Acylated or sulfonated products.

Applications De Recherche Scientifique

5-Amino-2-((3-carboxy-4-hydroxyphenyl)amino)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 5-Amino-2-((3-carboxy-4-hydroxyphenyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.

Pathways: It may modulate pathways related to antioxidant defense and immune response.

Comparaison Avec Des Composés Similaires

Structural Analogs: Amino-Hydroxybenzoic Acids

Key structural analogs include:

Key Differences :

- Complexity: The target compound’s dual aromatic rings and additional carboxyl group enhance steric hindrance and polarity compared to simpler analogs like 3-amino-4-hydroxybenzoic acid .

- Bioactivity: 5-Aminosalicylic acid’s anti-inflammatory properties are attributed to its hydroxyl-amino substitution pattern, whereas the target compound’s extended structure may offer distinct binding affinities .

Functional Analogs: Benzoxazole Derivatives

Benzoxazole derivatives synthesized from 5-amino-2-(substituted phenyl) precursors exhibit notable antimicrobial activity (Table 1) :

Comparison with Target Compound :

- Synthetic Utility: Unlike benzoxazoles (synthesized via PPA-mediated cyclization ), the target compound’s amino-carboxyl linkage may require milder coupling agents, as seen in carbodiimide/HOBt-mediated amidation .

Physicochemical Properties

- Extraction Efficiency : Benzoic acid derivatives with fewer polar groups (e.g., unsubstituted benzoic acid) exhibit higher distribution coefficients (m = 4.2) and faster extraction rates (>98% in 5 minutes) compared to polar analogs like acetic acid (m = 0.3) . The target compound’s multiple hydrophilic groups likely reduce its membrane phase solubility, slowing extraction kinetics.

- Thermal Stability: Higher melting points in simpler analogs (e.g., 3-amino-4-hydroxybenzoic acid, mp 208°C) suggest that increased substitution in the target compound may lower thermal stability due to steric strain .

Pharmacological Potential

- Antimicrobial Activity : While benzoxazole derivatives show broad-spectrum activity , the target compound’s carboxyl group may enable chelation of metal ions critical for bacterial enzymes, a mechanism observed in salicylic acid derivatives .

- Drug Delivery : The compound’s polarity aligns with trends in prodrug design, where carboxyl groups are esterified to enhance bioavailability .

Activité Biologique

5-Amino-2-((3-carboxy-4-hydroxyphenyl)amino)benzoic acid, also known by its CAS number 1797983-23-3, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₄H₁₂N₂O₅

- Molecular Weight : 288.26 g/mol

- IUPAC Name : 5-amino-2-(3-carboxy-4-hydroxyanilino)benzoic acid

- SMILES : Nc1ccc(Nc2ccc(O)c(c2)C(=O)O)c(c1)C(=O)O

Mechanisms of Biological Activity

Research has indicated that derivatives of benzoic acid, including this compound, exhibit various biological activities. These activities are primarily attributed to their interactions with cellular pathways and enzymes.

- Proteostasis Modulation : Studies have shown that compounds similar to this compound can enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are crucial for protein degradation and cellular homeostasis, which may contribute to anti-aging effects and improved cellular function in aging tissues .

- Enzyme Interaction : In silico studies suggest that this compound can bind effectively to cathepsins B and L, enzymes involved in protein degradation. The binding affinity indicates potential for modulating these enzymes' activity, which could have implications for diseases characterized by protein misfolding or aggregation .

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

- Antitumor Efficacy : A study evaluating the effects of benzoic acid derivatives on head and neck squamous cell carcinoma (HNSCC) found that treatment with compounds similar to this compound significantly inhibited cell viability in a dose-dependent manner. The proportion of apoptotic cells increased with treatment concentration, indicating effective induction of apoptosis in cancer cells .

- Cytotoxicity Assessment : In vitro assays showed low cytotoxicity against normal human fibroblasts while maintaining significant activity against cancerous cells, suggesting a selective action that spares healthy cells . This selectivity is critical for developing therapeutic agents with fewer side effects.

- Proteasome Activity Enhancement : The compound was noted to enhance proteasomal chymotrypsin-like activity, which is vital for protein turnover and cellular health. This enhancement may contribute to its potential as an anti-aging agent by promoting the clearance of damaged proteins from cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-amino-2-((3-carboxy-4-hydroxyphenyl)amino)benzoic acid, and how can its purity be validated?

- Methodology : The compound can be synthesized via coupling reactions such as Ullmann condensation or nucleophilic aromatic substitution, leveraging the reactivity of the amino and hydroxyl groups. For example, describes similar benzoic acid derivatives synthesized through carbodiimide-mediated coupling . Post-synthesis, purity is validated using HPLC (≥98% purity, as referenced in ) and structural confirmation via -NMR and -NMR spectroscopy. Elemental analysis (C, H, N) should align with theoretical values (e.g., molecular weight ~329.28 g/mol for CHNO) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

- Methodology :

- FT-IR : Confirm functional groups (e.g., -COOH at ~2500-3300 cm, -NH at ~3300-3500 cm) .

- NMR : -NMR identifies aromatic proton environments (e.g., deshielded protons near substituents), while -NMR detects carbonyl carbons (e.g., carboxylic acid at ~170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed to avoid positional isomer contamination?

- Methodology : The presence of multiple reactive sites (e.g., amino, hydroxyl, and carboxyl groups) may lead to undesired isomers. Use directing groups (e.g., nitro or acetyl) to control substitution patterns, as seen in for related hydroxybenzoic acids . Protecting groups (e.g., tert-butoxycarbonyl for -NH) can also mitigate side reactions. Post-synthesis, purify via preparative HPLC or column chromatography, monitoring with TLC (R comparison) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies:

- pH Stability : Dissolve the compound in buffers (pH 1–13) and monitor degradation via UV-Vis spectroscopy over 24–72 hours. Carboxylic acid groups may protonate/deprotonate, affecting solubility .

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points (e.g., reports mp ~200–215°C for similar derivatives) and thermogravimetric analysis (TGA) for decomposition thresholds . Store at -20°C with desiccants, as suggested in for fluorinated benzoic acids .

Q. How should researchers resolve contradictions in reported physical properties (e.g., melting points)?

- Methodology : Discrepancies in literature values (e.g., mp variations due to polymorphs) require validation via:

- DSC : Provides precise melting ranges and identifies polymorphic transitions .

- X-ray Crystallography : Resolves crystal packing differences, as demonstrated in for structurally complex ligands .

Q. What strategies are recommended for evaluating its potential biological activity?

- Methodology :

- Enzyme Inhibition Assays : Test against targets like cyclooxygenase (COX) or tyrosine kinases, given the compound’s structural similarity to anti-inflammatory agents (e.g., highlights bioactivity in analogous derivatives) .

- Molecular Docking : Use software like AutoDock to predict binding affinities to receptors (e.g., ’s ligand-receptor interaction data) .

Q. Can computational modeling optimize its synthetic pathway or predict interactions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.